![molecular formula C20H12ClFN2O3 B2468819 N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)-4-氟苯甲酰胺 CAS No. 921918-21-0](/img/structure/B2468819.png)

N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

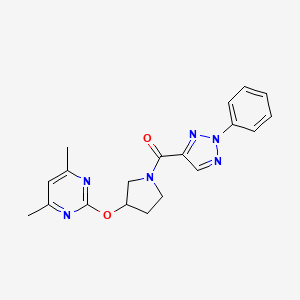

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide” is a chemical compound. The molecular formula is C21H13Cl3N2O4 with an average mass of 463.698 Da .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C21H13Cl3N2O4. It includes a dibenzo[b,f][1,4]oxazepin ring which is a tricyclic structure common in various pharmaceutical compounds .科学研究应用

药理特征和 GPCR 相互作用

- 该化合物受其类似物的启发,已对其与组胺受体和选定的胺能 GPCR 的相互作用进行了药理学表征。研究表明,恶品衍生物对 hH1R 具有显着的亲和力,并且某些恶杂环衍生物被确定为双重 hH1/h5-HT2A 受体配体,表明靶向一系列受体相互作用的潜力 (Naporra 等人,2016)。

合成方法和化学转化

- 该化合物与催化不对称的氮杂-Reformatsky 反应导致手性衍生物的合成,表明其在光学活性药物生产中的用途 (Munck 等人,2017)。

- 该化合物已被用作不对称炔基化反应中的底物,提供了一种合成光学活性衍生物的方法,可能对药物应用有用 (Ren 等人,2014)。

生物和抗菌活性

- 使用生物质衍生工艺合成了新型和多样化的苯并稠合 N-杂环,表明该化合物在生物活性分子的可持续生产中发挥作用 (Zhang 等人,2015)。

- 该化合物的不对称转移氢化导致生物活性衍生物,展示了其在以高对映选择性和转化率生成药物剂方面的潜力 (More & Bhanage,2017)。

受体特异性和选择性

- 详细的药理学研究表明,恶杂环/恶品部分和氯取代模式对于切换受体选择性和特异性至关重要,这对于靶向治疗的开发至关重要 (Naporra 等人,2016)。

作用机制

Mode of Action

The compound acts as an antagonist at the D2 dopamine receptors Instead, it blocks dopamine, a neurotransmitter, from binding to the receptors and activating them .

Biochemical Pathways

By blocking the D2 dopamine receptors, the compound interferes with the normal functioning of the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .

Result of Action

The antagonistic action of the compound on the D2 dopamine receptors can lead to a variety of effects at the molecular and cellular level. These can include changes in the firing rate of neurons, alterations in the release of other neurotransmitters, and changes in the expression of certain genes .

属性

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O3/c21-12-3-7-18-16(9-12)24-20(26)15-10-14(6-8-17(15)27-18)23-19(25)11-1-4-13(22)5-2-11/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRZGXSJPIXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)

![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468738.png)

![6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468739.png)

![N-(3-acetamidophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2468740.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2468743.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2468749.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-ethylurea](/img/structure/B2468753.png)

![[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide](/img/structure/B2468754.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2468756.png)